molecular formula C12H8Cl2N2O2 B11679916 N'-[(Z)-(2,3-dichlorophenyl)methylidene]furan-2-carbohydrazide

N'-[(Z)-(2,3-dichlorophenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11679916
M. Wt: 283.11 g/mol
InChI Key: BPKNBHHIPCWJBN-CHHVJCJISA-N
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Description

N’-[(Z)-(2,3-dichlorophenyl)methylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

The synthesis of N’-[(Z)-(2,3-dichlorophenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 2,3-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N’-[(Z)-(2,3-dichlorophenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N’-[(Z)-(2,3-dichlorophenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(2,3-dichlorophenyl)methylidene]furan-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of their functions. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its biological effects .

Comparison with Similar Compounds

N’-[(Z)-(2,3-dichlorophenyl)methylidene]furan-2-carbohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

N-[(Z)-(2,3-dichlorophenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H8Cl2N2O2/c13-9-4-1-3-8(11(9)14)7-15-16-12(17)10-5-2-6-18-10/h1-7H,(H,16,17)/b15-7-

InChI Key

BPKNBHHIPCWJBN-CHHVJCJISA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N\NC(=O)C2=CC=CO2

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

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